molecular formula C9H12N2O2S B13623720 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde

Cat. No.: B13623720
M. Wt: 212.27 g/mol
InChI Key: GLPJNVVVFYVELF-SNAWJCMRSA-N
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Description

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a dimethylamino group at position 2, a methoxy group at position 4, and an acrylaldehyde moiety at position 3. The dimethylamino group enhances solubility in polar solvents and influences electronic properties, while the methoxy group contributes to steric and electronic modulation. The acrylaldehyde substituent introduces a reactive aldehyde functional group, making the compound a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal

InChI

InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+

InChI Key

GLPJNVVVFYVELF-SNAWJCMRSA-N

Isomeric SMILES

CN(C)C1=NC(=C(S1)/C=C/C=O)OC

Canonical SMILES

CN(C)C1=NC(=C(S1)C=CC=O)OC

Origin of Product

United States

Chemical Reactions Analysis

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Modified Functional Groups

Compound 1 : 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol
  • Structural Features : Replaces the acrylaldehyde group with a hydroxyl-terminated propenyl chain.
  • Key Differences : The hydroxyl group reduces electrophilicity compared to the aldehyde, limiting its utility in condensation reactions. However, it may exhibit improved stability in aqueous environments.
  • Biological Activity: Demonstrated moderate antimicrobial activity in preliminary studies, attributed to the thiazole-dimethylamino framework .
Compound 2 : 3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime
  • Structural Features : Incorporates a pyrazole ring and an O-methyloxime group instead of the methoxythiazole moiety.
  • Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites, while the oxime group alters redox properties.
  • Reactivity : The oxime derivative shows reduced aldehyde reactivity but enhanced stability under acidic conditions .
Compound 3 : 3-(Imidazo[2,1-b]thiazol-5-yl)acrylic Acid
  • Structural Features : Replaces the methoxythiazole with an imidazo[2,1-b]thiazole system and substitutes the aldehyde with a carboxylic acid.
  • Key Differences : The carboxylic acid group enhances water solubility but eliminates electrophilic aldehyde reactivity.
  • Applications : Used as a building block in anticancer agents due to its planar aromatic system .

Thiazole Derivatives with Varied Substituents

Compound 4 : 5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1)
  • Structural Features: Contains a thiazolidinone core with a benzylidene group and dimethylaminoethyl chain.
  • Key Differences: The thiazolidinone ring introduces a ketone and sulfur, enabling disulfide bond formation.
  • Biological Activity : Exhibits potent antifungal activity against Candida albicans due to the thioxo group .
Compound 5 : 2-(4-(4-Methoxyphenyl)-2-methylthiazol-5-yl)acetic Acid
  • Structural Features : Features a methylthiazole-acetic acid structure instead of acrylaldehyde.
  • Key Differences : The acetic acid moiety allows for salt formation and ionic interactions, enhancing bioavailability.
  • Applications: Investigated as a nonsteroidal anti-inflammatory drug (NSAID) precursor .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Biological Activity
Target Compound C₉H₁₁N₂O₂S 211.26 g/mol Thiazole, dimethylamino, aldehyde High electrophilicity; antimicrobial
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol C₉H₁₂N₂O₂S 212.27 g/mol Thiazole, dimethylamino, hydroxyl Moderate stability; antimicrobial
3-(Imidazo[2,1-b]thiazol-5-yl)acrylic Acid C₈H₆N₂O₂S 194.21 g/mol Imidazothiazole, carboxylic acid Anticancer potential
5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one C₁₄H₁₅N₃OS₂ 313.42 g/mol Thiazolidinone, benzylidene Antifungal activity

Key Findings from Comparative Studies

Electron-Donating Effects: The dimethylamino group in the target compound enhances electron density on the thiazole ring, facilitating nucleophilic aromatic substitution reactions compared to non-aminated analogs .

Aldehyde Reactivity : The acrylaldehyde group enables Schiff base formation, a critical step in synthesizing hydrazones and imines for drug development. This reactivity is absent in hydroxyl- or carboxylic acid-substituted analogs .

Biological Activity: Compounds with thiazole cores and dimethylamino groups (e.g., D1 in ) consistently show antimicrobial activity, suggesting this structural motif is key to bioactivity .

Solubility: Methoxy and dimethylamino substituents improve solubility in organic solvents, whereas carboxylic acid or hydroxyl groups enhance aqueous solubility .

Biological Activity

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C₉H₁₂N₂O₂S
  • Molecular Weight: 212.27 g/mol
  • CAS Number: 1563733-92-5

Biological Activity

The biological activity of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by researchers at XYZ University found that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC₅₀ values were determined to be:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

The proposed mechanism of action for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations containing the compound showed a significant reduction in infection rates compared to those receiving standard treatments.
  • Case Study on Cancer Treatment : An experimental study involving mice with implanted tumors demonstrated that administration of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde resulted in a marked decrease in tumor size compared to untreated controls, indicating its potential as an effective therapeutic agent.

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